molecular formula C7H14ClNO B13906318 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride

Cat. No.: B13906318
M. Wt: 163.64 g/mol
InChI Key: ZHBYVFVVQOUBET-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride typically involves the reaction of cyclopropylmethylamine with an appropriate azetidinone precursor. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amine derivatives. Substitution reactions can result in a wide range of substituted azetidine derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidin-3-OL: A similar compound with a hydroxyl group attached to the azetidine ring.

    Cyclopropylmethylamine: Shares the cyclopropylmethyl group but lacks the azetidine ring.

    3-Hydroxyazetidine: Another azetidine derivative with a hydroxyl group.

Uniqueness

3-(Cyclopropylmethyl)azetidin-3-OL hydrochloride is unique due to the presence of both the cyclopropylmethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

3-(cyclopropylmethyl)azetidin-3-ol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-7(4-8-5-7)3-6-1-2-6;/h6,8-9H,1-5H2;1H

InChI Key

ZHBYVFVVQOUBET-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CNC2)O.Cl

Origin of Product

United States

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